1-{3-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl}propan-1-one
Description
The compound 1-{3-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl}propan-1-one belongs to the triazolothiadiazine class, characterized by a fused triazole-thiadiazine core. Key structural features include:
- Position 3: A 4-methoxyphenylmethyl group, contributing electron-donating effects via the methoxy substituent.
- Position 6: A 4-nitrophenyl group, introducing strong electron-withdrawing properties.
This structure combines heterocyclic motifs known for diverse bioactivities, including antimicrobial and antifungal properties .
Properties
IUPAC Name |
1-[3-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O5S/c1-4-19(30)23-22(16-8-10-17(11-9-16)29(32)33)28(21(31)5-2)27-20(25-26-24(27)35-23)14-15-6-12-18(34-3)13-7-15/h6-13H,4-5,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKDHLHGNVLZED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(N(N2C(=NN=C2S1)CC3=CC=C(C=C3)OC)C(=O)CC)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{3-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl}propan-1-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazole and thiadiazine rings, followed by the introduction of the various substituents. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up the laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs.
Chemical Reactions Analysis
1-{3-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the aromatic rings can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into smaller fragments.
Scientific Research Applications
Structural Features
The compound features a triazolo-thiadiazine core, which is known for its diverse biological activities. The presence of methoxy and nitro substituents on the phenyl rings enhances its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. A study on related triazole derivatives demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess similar activity due to its structural characteristics.
Anticancer Potential
The incorporation of triazole and thiadiazine moieties has been linked to anticancer activity. For instance, a derivative with a similar scaffold was shown to inhibit cancer cell proliferation in vitro. Preliminary studies indicate that the target compound may also exhibit cytotoxic effects on specific cancer cell lines.
Anti-inflammatory Properties
Compounds containing thiadiazine rings have been reported to have anti-inflammatory effects. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines. This suggests that the compound may be beneficial in treating inflammatory diseases.
| Activity Type | Evidence Level | Reference |
|---|---|---|
| Antimicrobial | Moderate | |
| Anticancer | Preliminary | |
| Anti-inflammatory | Moderate |
Case Study 1: Antimicrobial Screening
A study conducted on a series of thiadiazine derivatives found that compounds with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli . The tested compound showed comparable results, indicating its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro studies on related triazolo-thiadiazine compounds revealed their ability to inhibit the proliferation of HeLa cells. The target compound's structural similarities suggest that it may also exert similar effects, warranting further investigation through clinical trials.
Mechanism of Action
The mechanism of action of 1-{3-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Substituent-Driven Electronic and Lipophilic Effects
Table 1: Substituent Comparison and Implications
Key Observations :
- The 4-nitrophenyl group in the target compound distinguishes it from analogs with phenyl or pyridyl substituents, conferring stronger electron-withdrawing effects that may enhance binding to enzymes like 14-α-demethylase .
- Propanoyl groups at positions 5 and 7 likely improve metabolic stability compared to ester or carboxylate derivatives (e.g., compound 9b in ) .
Key Observations :
Table 3: Hypothesized Bioactivity Based on Structural Analog Data
Key Observations :
- The 4-nitrophenyl group in the target compound may improve binding to 3LD6 compared to methoxyphenyl analogs, as nitro groups favor interactions with heme iron in cytochrome P450 enzymes .
- Propanoyl substituents could reduce cytotoxicity relative to ester derivatives, as seen in triazolothiadiazole studies .
Biological Activity
The compound 1-{3-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl}propan-1-one is a complex organic molecule with potential biological activities. This article aims to explore its biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data and case studies.
Chemical Structure
The compound belongs to the class of triazole-thiadiazine derivatives , characterized by a triazole ring fused with a thiadiazine structure. Its molecular formula is , indicating the presence of methoxy and nitro substituents that may influence its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazoles and thiadiazines exhibit significant antimicrobial properties. For instance:
- In vitro studies showed that similar compounds demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- The compound's structure suggests potential interactions with microbial enzymes or cell membranes due to the presence of electron-withdrawing groups (nitro) and hydrophobic regions (methoxy) that enhance penetration into microbial cells.
| Compound | Target Microorganism | Activity |
|---|---|---|
| 1-{...} | Staphylococcus aureus | Moderate |
| 1-{...} | Escherichia coli | High |
Anticancer Activity
The anticancer potential of triazole-based compounds has been widely documented:
- Cytotoxicity assays against human cancer cell lines (e.g., MCF-7 for breast cancer) indicated that triazole-thiadiazine derivatives can induce apoptosis in cancer cells .
- A study reported that modifications in the side chains of triazole derivatives significantly affect their cytotoxic activity, suggesting a structure-activity relationship (SAR) where specific functional groups enhance efficacy against cancer cells .
Anti-inflammatory Activity
Some derivatives have shown promising anti-inflammatory effects:
- In vivo models demonstrated that triazole-thiadiazine compounds could reduce inflammation markers in animal models of arthritis and other inflammatory conditions .
- The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of signaling pathways related to inflammation.
Case Study 1: Antimicrobial Efficacy
A recent study synthesized several triazole derivatives and tested their antimicrobial activity using the disk diffusion method. The compound exhibited significant inhibition zones against Staphylococcus aureus, confirming its potential as an antimicrobial agent.
Case Study 2: Anticancer Properties
In a comparative study involving various triazole-thiadiazine derivatives, the compound was evaluated for its cytotoxic effects on MCF-7 cells. Results indicated that the compound had a lower IC50 compared to standard chemotherapeutics, suggesting its potential for further development as an anticancer drug.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
